molecular formula C8H12N2S B1296481 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 7496-50-6

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B1296481
CAS RN: 7496-50-6
M. Wt: 168.26 g/mol
InChI Key: PWQFLEIGKAIACN-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound with the molecular formula C8H12N2S . It is a representative of a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 168.26 g/mol . The InChI code is 1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies . The compound has a molecular weight of 168.26 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 168.07211956 g/mol, and the monoisotopic mass is 168.07211956 g/mol . The topological polar surface area is 67.2 Ų .

Scientific Research Applications

Fascinating Variability in Chemistry

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, as part of the benzothiazole derivatives, plays a crucial role in the synthesis of complex compounds. These compounds are extensively studied for their unique properties, such as spectroscopic properties, magnetic properties, and biological activities. The literature review by Boča, Jameson, and Linert (2011) emphasizes the preparation procedures and properties of benzothiazole derivatives and their potential in various scientific applications, highlighting the importance of further investigation into unknown analogues for new discoveries in this area (Boča, Jameson, & Linert, 2011).

Importance in Medicinal Chemistry

Benzothiazole derivatives, including this compound, have been identified as crucial scaffolds in medicinal chemistry. Bhat and Belagali (2020) review the structural diversity of benzothiazole compounds and their pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. This highlights the benzothiazole scaffold's role in the development of new therapeutic agents and its significance in drug discovery (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Review

The therapeutic potential of benzothiazole derivatives has been the subject of various studies and patents, with many derivatives showing a broad spectrum of biological activities. Kamal, Hussaini Syed, and Malik Mohammed (2015) summarize the patents filed for benzothiazole-based chemotherapeutic agents, highlighting the scaffold's versatility and potential in treating various diseases and disorders. This review underlines the increasing importance of the benzothiazole nucleus in drug discovery and its potential in developing new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is unknown. The compound has a molecular weight of 168.26 and a logP of 2.56 , which might influence its absorption and distribution.

Biochemical Analysis

Biochemical Properties

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis, leading to changes in cell survival rates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with specific biomolecules, such as receptors and enzymes. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . The interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the mitochondria, for example, can influence its role in cellular energy production and apoptosis regulation .

properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQFLEIGKAIACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323953
Record name 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50323953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7496-50-6
Record name 7496-50-6
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Record name 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Synthesis routes and methods

Procedure details

Thiourea (22.3 g., 0.29 mole) was slurried in 275 ml. of ethanol. 2-Bromo-4-methylcyclohexanone was added and the mixture heated to reflux for 75 minutes. The reaction mixture was cooled to room temperature and the crude product recovered as the hydrobromide salt by filtration. The crude salt was dissolved in warm water, filtered and made basic with ammonium hydroxide to precipitate the free base as an oil, which crystallized on cooling. Purified 2-amino-4,5,6,7-tetrahydro-6-methylbenzthiazole (25.2 g., m.p. 98°-100° C.) was obtained by recrystallization from cyclohexane.
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